molecular formula C11H17N3 B13069253 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine

Cat. No.: B13069253
M. Wt: 191.27 g/mol
InChI Key: NREZTSMJEOWWJU-UHFFFAOYSA-N
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Description

1-({bicyclo[221]heptan-2-yl}methyl)-1H-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole precursor. One common method includes the use of palladium-catalyzed reactions to introduce the pyrazole moiety onto the bicyclic framework . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 25-80°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The bicyclic structure allows for unique binding interactions with proteins, potentially leading to significant biological effects .

Comparison with Similar Compounds

  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-5-amine
  • 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine

Uniqueness: 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c12-11-3-4-14(13-11)7-10-6-8-1-2-9(10)5-8/h3-4,8-10H,1-2,5-7H2,(H2,12,13)

InChI Key

NREZTSMJEOWWJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=CC(=N3)N

Origin of Product

United States

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